molecular formula C6H12ClN3 B1654303 (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 2197055-75-5

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No. B1654303
CAS RN: 2197055-75-5
M. Wt: 161.63
InChI Key: CWLUTAVKRGBPTM-UHFFFAOYSA-N
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Description

Imidazolylmethanamines are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. They are used in a variety of applications, including as intermediates in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of imidazolylmethanamines is characterized by an imidazole ring attached to a methanamine group. The presence of nitrogen atoms in the imidazole ring can contribute to the compound’s reactivity .


Chemical Reactions Analysis

Imidazolylmethanamines can participate in a variety of chemical reactions, thanks to the reactive nature of the imidazole ring and the amine group. They can act as nucleophiles in reactions with electrophiles, and can also undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

Imidazolylmethanamines are generally solid at room temperature and have a relatively high melting point. They are soluble in water and many organic solvents. The exact physical and chemical properties can vary depending on the exact structure of the compound .

Mechanism of Action

The mechanism of action of imidazolylmethanamines can vary widely depending on their exact structure and the context in which they are used. For example, some imidazolylmethanamines are used as precursors in the synthesis of other compounds, where they react with other reagents to form new bonds .

Safety and Hazards

Like all chemicals, imidazolylmethanamines should be handled with care. They can be harmful if swallowed or if they come into contact with the skin. They can also cause eye irritation. Always use appropriate personal protective equipment when handling these compounds .

Future Directions

The study and application of imidazolylmethanamines is a field of ongoing research. These compounds have potential uses in a variety of areas, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

(1-ethylimidazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-9-4-6(3-7)8-5-9;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLUTAVKRGBPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride

CAS RN

2197055-75-5
Record name 1H-Imidazole-4-methanamine, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197055-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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